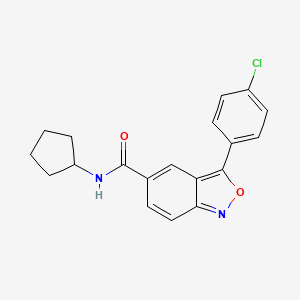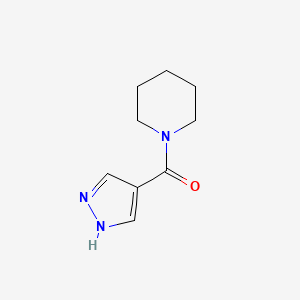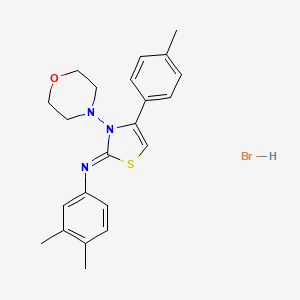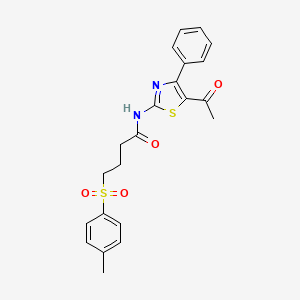
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(4-phenylphenoxy)ethan-1-one, commonly known as 2,4-DHP-PPE, is an organic compound belonging to the class of compounds known as phenols. It is a colorless solid with a molecular weight of 250.29 g/mol. 2,4-DHP-PPE is a derivative of phenol and is used in a variety of scientific applications.
Applications De Recherche Scientifique
2,4-DHP-PPE has been used in a variety of scientific research applications. It has been used as a precursor in the synthesis of various polymers. It has also been used as a reagent in the synthesis of polyamides, polyurethanes, and polyimides. Additionally, it has been used as a catalyst in the synthesis of polyesters and polyamides.
Mécanisme D'action
2,4-DHP-PPE is a phenolic compound and is known to interact with various proteins and enzymes in the body. It binds to the active sites of proteins and enzymes and thus affects their activity. It also interacts with the cell membrane and can affect the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
2,4-DHP-PPE has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which can help reduce the growth of bacteria and other microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DHP-PPE has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages of 2,4-DHP-PPE is that it is a relatively stable compound and can be stored for long periods of time without degrading. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 2,4-DHP-PPE is that it is a relatively expensive compound and thus may not be suitable for use in large-scale experiments.
Orientations Futures
There are a variety of potential future directions for the use of 2,4-DHP-PPE in scientific research. One potential future direction is to further explore its antioxidant and anti-inflammatory properties. Additionally, further research could be done to explore its potential applications in the synthesis of various polymers. Additionally, further research could be done to explore its potential applications in the treatment of various diseases. Finally, further research could be done to explore its potential applications in the development of new drugs.
Méthodes De Synthèse
2,4-DHP-PPE can be synthesized by the reaction of 4-phenylphenol and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 80°C and a pressure of 1.0 atm. The reaction is complete in 24 hours and yields a yield of 80%.
Propriétés
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-16-8-11-18(19(22)12-16)20(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALCCBWGOQFOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)



![(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2852302.png)
![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)


![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)